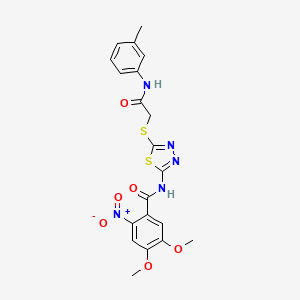

4,5-dimethoxy-2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

The compound 4,5-dimethoxy-2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core linked via a thioether bridge to an ethyl group bearing an oxo and m-tolylamino substituent. The benzamide moiety is substituted with electron-donating dimethoxy and electron-withdrawing nitro groups, which may influence its electronic properties and biological interactions. Such hybrid structures are common in medicinal chemistry, particularly in antimicrobial and antifungal agents, due to the thiadiazole ring’s known bioactivity .

Properties

IUPAC Name |

4,5-dimethoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O6S2/c1-11-5-4-6-12(7-11)21-17(26)10-32-20-24-23-19(33-20)22-18(27)13-8-15(30-2)16(31-3)9-14(13)25(28)29/h4-9H,10H2,1-3H3,(H,21,26)(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNMHSHBWZYMDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. The starting materials often include substituted benzamides, thiadiazoles, and nitro compounds. Common synthetic routes may involve:

Nitration: Introduction of the nitro group into the aromatic ring.

Thiadiazole Formation: Cyclization reactions to form the thiadiazole ring.

Amidation: Formation of the amide bond between the benzamide and thiadiazole moieties.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.

Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For studying the biological activity of thiadiazole derivatives.

Medicine: Potential use as a pharmaceutical agent due to its biological activity.

Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate biological responses.

Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their distinguishing features, and reported bioactivities:

Key Structural Differences and Implications

The nitro group in the benzamide ring may confer electrophilic reactivity, differing from the acetylated pyran in 4l or the trifluoromethyl groups in patent compounds .

Thiadiazole Modifications: The thioether linkage in the target compound and 4l contrasts with the thioxo group in ’s compound , which may alter metabolic stability or redox activity. Cyclohexylamino-substituted thiadiazoles () exhibit antifungal activity via ergosterol biosynthesis inhibition, suggesting a possible mechanism for the target compound .

Biological Activity :

Biological Activity

The compound 4,5-dimethoxy-2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule with potential biological activities that warrant investigation. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound features a benzamide core substituted with a nitro group and two methoxy groups, alongside a thiadiazolyl side chain. Its structure can be represented as follows:

Synthesis

Synthesis of this compound typically involves multi-step reactions starting from simpler precursors such as 4,5-dimethoxy-2-nitrobenzoic acid derivatives. The incorporation of the thiadiazole moiety is achieved through cyclization reactions involving thioketones and appropriate amines.

Antioxidant Activity

Research has indicated that derivatives of the compound exhibit significant antioxidant properties. For instance, in vitro assays have shown that certain derivatives can scavenge free radicals effectively, outperforming standard antioxidants like ascorbic acid and trolox in the Oxygen Radical Absorbance Capacity (ORAC) assay .

| Compound | ORAC Value | Comparison |

|---|---|---|

| 4a | >30% | Comparable to ascorbic acid |

| 4d | >30% | Comparable to resveratrol |

| 9b | >30% | Comparable to trolox |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes. Specific derivatives demonstrated substantial inhibition rates, which are crucial for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. The inhibition percentages were calculated using established colorimetric assays that quantify enzyme activity based on substrate conversion rates .

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial and fungal strains. The effectiveness was assessed using broth dilution techniques against pathogens like Escherichia coli and Staphylococcus aureus. Compounds derived from this structure have shown promise in treating infections resistant to conventional antibiotics .

The biological activities of this compound can be attributed to its ability to generate reactive intermediates through redox reactions involving the nitro groups. These intermediates may interact with cellular components, leading to inhibition of key enzymes or disruption of cellular processes. The presence of methoxy groups enhances lipophilicity, facilitating better cell membrane penetration and bioavailability.

Case Studies

- Antioxidant Study : A study involving the assessment of several derivatives showed that compounds with specific substitutions on the thiadiazole ring exhibited enhanced antioxidant capabilities compared to their non-substituted counterparts.

- Cholinesterase Inhibition : In a series of experiments measuring enzyme activity, certain derivatives demonstrated over 50% inhibition at low concentrations (2 μM), highlighting their potential as therapeutic agents for cognitive disorders.

- Antimicrobial Efficacy : A comparative study against standard antibiotics revealed that some derivatives maintained comparable or superior efficacy against resistant strains of bacteria, suggesting their potential as new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under basic conditions (e.g., KOH/EtOH) at 60–80°C .

- Amide coupling : Use of coupling agents like EDCI/HOBt in DMF to attach the benzamide moiety to the thiadiazole core .

- Thioether linkage : Reaction of 2-mercapto-thiadiazole intermediates with α-haloacetamide derivatives in polar aprotic solvents (e.g., DCM) .

Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C (cyclization step) | Higher yields at 70°C |

| Solvent Polarity | DMF > DCM > THF | DMF improves coupling efficiency |

| Reaction Time | 6–12 hours (amide coupling) | Prolonged time reduces side products |

Monitoring Methods : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, UV detection) .

Q. How can the compound’s purity and structural integrity be validated?

Methodological Approach :

- Spectroscopic Analysis :

- NMR : and NMR to confirm functional groups (e.g., methoxy, nitro, amide) and regiochemistry .

- IR : Peaks at 1680–1700 cm (C=O stretch) and 1520 cm (NO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

Strategies :

- Structural Variant Analysis : Compare substituent effects (e.g., m-tolyl vs. 4-fluorophenyl) on target binding using molecular docking (AutoDock Vina) .

- Statistical Modeling : Multivariate regression to correlate electronic parameters (Hammett σ) with IC values in enzymatic assays .

- Experimental Validation : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase inhibition studies) to minimize variability .

Example :

| Substituent (R) | LogP | IC (μM) | Target Protein |

|---|---|---|---|

| m-Tolyl | 3.2 | 0.45 | EGFR |

| 4-Fluorophenyl | 2.8 | 0.78 | EGFR |

| Higher lipophilicity (LogP) correlates with enhanced membrane permeability and potency . |

Q. What crystallographic challenges arise in determining this compound’s 3D structure, and how are they addressed?

Challenges :

- Crystal Polymorphism : Multiple packing arrangements due to flexible thioether and amide bonds .

- Twinned Data : Common in thiadiazole derivatives; resolved using SHELXD for dual-space recycling .

Solutions :

- Cryo-Crystallography : Data collection at 100 K to stabilize crystals .

- High-Resolution Synchrotron Data : ≤1.0 Å resolution to resolve nitro group orientation .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodology :

- Molecular Dynamics (MD) Simulations : GROMACS to model interactions with ATP-binding pockets (e.g., kinase domains) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) with purified target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

Data Contradiction Analysis

Q. How should discrepancies in SAR studies between in vitro and in vivo models be interpreted?

Factors to Consider :

- Metabolic Stability : Cytochrome P450-mediated oxidation of methoxy groups reduces bioavailability .

- Protein Binding : Serum albumin binding (≥90%) diminishes free drug concentration . Mitigation :

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetate) to improve pharmacokinetics .

Methodological Guidance

Q. What computational tools are recommended for predicting the compound’s reactivity and degradation pathways?

- Density Functional Theory (DFT) : Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic attack sites .

- HPLC-MS Stability Studies : Accelerated degradation under acidic (0.1 M HCl) and oxidative (HO) conditions to identify byproducts .

Structural-Activity Relationship (SAR)

Q. How do substituents on the benzamide and thiadiazole rings influence bioactivity?

Key Findings :

| Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Benzamide C-4 | NO | Enhances electron deficiency, improving DNA intercalation | |

| Thiadiazole S | -SCHCO- | Increases solubility and target affinity | |

| m-Tolyl | CH | Steric bulk improves selectivity for kinase isoforms |

Analytical Method Validation

Q. What protocols ensure reproducibility in quantifying this compound in biological matrices?

- LC-MS/MS : MRM transitions (e.g., m/z 421.5 → 324.3) with deuterated internal standards .

- Validation Parameters :

- Linearity : R ≥0.99 over 1–1000 ng/mL.

- LOD/LOQ : 0.1 ng/mL and 0.3 ng/mL, respectively .

Degradation Pathways

Q. What are the primary degradation products under physiological conditions?

- Hydrolysis : Cleavage of the thioether bond at pH <3, yielding 5-mercapto-thiadiazole and nitrobenzamide fragments .

- Oxidation : m-Tolyl group hydroxylation catalyzed by CYP3A4, detected via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.